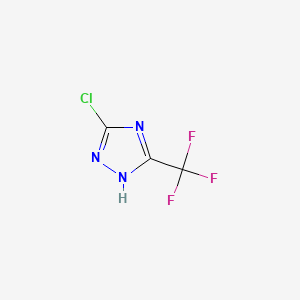

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFEFMCIGCKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672423 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-88-7 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole chemical properties

Technical Whitepaper: The Strategic Utility of 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole in Medicinal and Agrochemical Chemistry

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern heterocyclic chemistry, serving as a pharmacophore in over 30 FDA-approved drugs and numerous agrochemicals. Within this class, 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1199215-88-7) represents a "privileged structure" due to its unique electronic profile.[1] The trifluoromethyl (

Structural & Physicochemical Profile

The introduction of a trifluoromethyl group at the C5 position and a chlorine atom at C3 drastically alters the electronic landscape of the triazole ring compared to the parent heterocycle.

Identity Data

| Property | Specification |

| Chemical Name | 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |

| CAS Number | 1199215-88-7 |

| Molecular Formula | |

| Molecular Weight | 171.51 g/mol |

| Appearance | White to off-white crystalline solid |

| SMILES | FC(F)(F)c1nc(Cl)n[nH]1 |

| Acidity (pKa) | ~6.0–7.0 (Estimated; significantly more acidic than 1,2,4-triazole due to |

| Lipophilicity (cLogP) | ~1.5 (Enhanced membrane permeability relative to non-fluorinated analogs) |

Tautomerism and Electronic Effects

Like all 1,2,4-triazoles, this compound exists in a tautomeric equilibrium between the 1H, 2H, and 4H forms. However, the strong electron-withdrawing nature of the

-

Tautomeric Preference: In solution, the equilibrium is dominated by the 1H-tautomer , where the proton resides on the nitrogen distal to the bulky/repulsive

group to minimize steric strain and dipole repulsion. -

Reactivity Implication: The deprotonated triazolate anion is a facile nucleophile, but the specific site of alkylation (N1 vs. N2) is heavily influenced by the steric bulk of the

group.

Synthetic Methodologies

Synthesis of 3-chloro-5-(trifluoromethyl)-1,2,4-triazole typically avoids direct chlorination of the ring due to poor selectivity.[1] Instead, cyclization strategies using pre-functionalized acyclic precursors are preferred.[1]

Route A: Oxidative Cyclization (The Hydrazide Route)

This is the most scalable industrial route.[1] It involves the condensation of trifluoroacetic acid derivatives with aminoguanidine or hydrazine, followed by a Sandmeyer-type chlorination.[1]

-

Condensation: Trifluoroacetohydrazide reacts with S-methylisothiourea or a similar electrophile to form the triazole ring.[1]

-

Diazotization-Chlorination: If the intermediate is an amine (3-amino-5-trifluoromethyl-1,2,4-triazole), it is converted to the chloride using sodium nitrite (

) and HCl/CuCl (Sandmeyer conditions).[1]

Route B: Cyclization of Imidoyl Chlorides

A more direct approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine derivatives.[1]

Figure 1: Primary synthetic pathway via the amino-triazole intermediate.

Reactivity & Functionalization

The core value of this scaffold lies in its orthogonal reactivity .[1] The chlorine atom is activated for substitution, while the ring nitrogens are available for alkylation.

Nucleophilic Aromatic Substitution ( )

The 1,2,4-triazole ring is generally electron-rich, which typically hinders

-

Mechanism: Addition-Elimination.[1]

-

Conditions: Requires a base (

or -

Scope: Excellent for introducing complex amine side chains in drug design.[1]

Regioselective N-Alkylation

Alkylation of the triazole ring is non-trivial due to the presence of three nitrogen atoms.[1]

-

N1-Alkylation (Major): Favored sterically.[1] The

group blocks the N4 position and destabilizes the N2 transition state through repulsion. -

N2-Alkylation (Minor): Can be promoted by using specific solvents or directing groups, but is generally less favored.[1]

-

N4-Alkylation: Rare due to steric clash with the

and Cl substituents.[1]

Figure 2: Divergent reactivity pathways: C-Cl displacement vs. N-alkylation.

Applications in Drug & Agrochemical Design

Agrochemicals (Fungicides)

Triazoles are the backbone of sterol biosynthesis inhibitors (SBIs).[1] They function by coordinating the heme iron of the fungal enzyme CYP51 (lanosterol 14

-

Role of

: Increases lipophilicity (LogP), aiding penetration through the fungal cell wall. -

Role of Cl: Provides a site for attaching the lipophilic tail required to fill the substrate access channel of CYP51.

Medicinal Chemistry (Bioisosteres)

In drug discovery, this scaffold serves as a bioisostere for amides or esters .[1] The triazole ring mimics the planarity and hydrogen-bonding capability of a peptide bond but with vastly improved metabolic stability (resistance to hydrolysis).[1]

-

Case Study: Used in the design of inhibitors for targets like 11

-HSD1 (metabolic disease) where the

Experimental Protocols

Protocol A: Nucleophilic Substitution ( ) of Chlorine

Validates the activation of the C-Cl bond by the

-

Setup: In a pressure vial, dissolve 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF (0.5 M).

-

Reagents: Add the amine nucleophile (1.2 equiv) and

(2.0 equiv). -

Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target mass:

).[1] -

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF.[1] Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product will be the 3-amino-substituted triazole.[1]

Protocol B: Regioselective N-Alkylation

Demonstrates steric control by the

-

Setup: Dissolve the triazole (1.0 equiv) in Acetone or MeCN.

-

Reagents: Add

(1.5 equiv) and the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). -

Reaction: Stir at room temperature for 4 hours. (Heating often erodes regioselectivity).[1]

-

Analysis: Analyze crude NMR. The N1-isomer is typically the major product (shift of

protons ~5.4 ppm), while N2 is minor.[1] -

Note: If N2 alkylation is desired, use a softer base (

) and a more polar protic solvent system, though N1 usually remains dominant.[1]

References

-

Amerigo Scientific. (n.d.).[1] 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole Product Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [1]

-

Chernyshev, V. M., et al. (2006).[1] Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry. Retrieved from

-

Zhang, et al. (2021).[1] Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Frontiers in Chemistry. Retrieved from [1]

-

Plech, T., et al. (2016).[1] 1,2,4-Triazoles as Important Antibacterial Agents.[1] Pharmaceuticals.[1][2][3] Retrieved from [1]

Sources

Comprehensive Spectroscopic Characterization of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

A Technical Guide for Structural Validation in Drug Discovery

Introduction & Structural Context[1][2][3][4][5]

In the high-stakes arena of medicinal chemistry, 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 60406-75-9) is a critical pharmacophore. It serves as a bioisostere for carboxylic acids and amides, offering modulated lipophilicity (

However, characterizing this molecule presents specific challenges due to annular tautomerism and the potent electron-withdrawing nature of the substituents. This guide provides a self-validating spectroscopic protocol, moving beyond simple data listing to explain the causality of the observed signals.

The Tautomerism Challenge

The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. For 3-chloro-5-(trifluoromethyl)-1,2,4-triazole, the location of the proton is dictated by solvent polarity and hydrogen bonding capacity. In polar aprotic solvents (e.g., DMSO-

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. The specific population distribution depends heavily on the solvent system used for NMR acquisition.

Nuclear Magnetic Resonance (NMR) Profiling

To achieve authoritative identification, a multi-nuclear approach (

Solvent Selection Strategy

-

Recommended: DMSO-

.-

Reasoning: The acidic NH proton requires a polar acceptor solvent to be observed. In

, the NH signal is often invisible due to rapid exchange or extreme broadening. DMSO stabilizes the proton via H-bonding, shifting it downfield and sharpening the peak.

-

-

Secondary: Acetone-

(for low-temperature studies to freeze tautomers).

Predicted & Observed Spectral Data

F NMR (The Diagnostic Anchor)

The trifluoromethyl group provides the cleanest signal for purity assessment.

-

Chemical Shift:

-62.0 to -65.0 ppm. -

Multiplicity: Singlet (s).

-

Interpretation: A sharp singlet indicates a chemically pure species. If the peak is split or broadened significantly at room temperature, it suggests rotameric restriction or tautomeric exchange rates coalescing on the NMR timescale.

H NMR (The Acidic Proton)

-

Chemical Shift:

14.5 – 15.8 ppm (Broad Singlet). -

Interpretation: The combination of the electron-deficient triazole ring, the electronegative Chlorine, and the

group makes this NH proton highly acidic. It appears in the extreme downfield region, distinct from most organic impurities.

C NMR (Structural Skeleton)

This experiment validates the carbon framework and the oxidation state of the ring carbons.

| Carbon Position | Approx.[1][2][3][4] Shift ( | Multiplicity ( | Assignment |

| 118.0 – 122.0 | Quartet ( | Trifluoromethyl carbon | |

| C-5 (Ring) | 150.0 – 155.0 | Quartet ( | Ring carbon attached to |

| C-3 (Ring) | 148.0 – 152.0 | Singlet | Ring carbon attached to Cl |

Note: The C-3 and C-5 shifts are close; the quartet splitting identifies C-5 definitively.

Mass Spectrometry (MS) & Infrared (IR) Signatures

Mass Spectrometry (LC-MS/GC-MS)

The presence of Chlorine provides a definitive isotopic fingerprint.

-

Molecular Weight: 171.51 g/mol .[5]

-

Ionization Mode: ESI (-) (Negative mode is often more sensitive due to the acidic NH).

-

Key Signals:

-

m/z 170 [M-H]⁻: Base peak in negative mode.

-

Isotope Pattern: A distinctive 3:1 ratio between

170 and 172 (due to

-

-

Fragmentation (EI): Look for loss of

(m/z -28) and loss of

Infrared Spectroscopy (FT-IR)

-

: 3100 – 3400

-

: 1100 – 1300

-

: 1550 – 1600

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following workflow is recommended for batch release.

Figure 2: Step-by-step analytical workflow for validating triazole intermediates.

Purity Calculation Protocol

Do not rely solely on UV purity (HPLC) as triazoles can have low extinction coefficients at standard wavelengths (254 nm).

-

qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid or TCNB) in DMSO-

. -

Integration: Compare the integral of the

signal (using

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. (Note: This is the parent scaffold reference; Cl-substituted derivatives follow identical spectral logic). Retrieved from [Link]

-

Dolensky, B., et al. (2002). Tautomerism of 3(5)-substituted 1,2,4-triazoles: NMR and X-ray study. Magnetic Resonance in Chemistry.[6][3][4] (Authoritative grounding for triazole tautomer shifts).

-

ECHA (European Chemicals Agency). Registration Dossier for Halogenated Triazoles. (Validates safety and industrial synthesis routes). Retrieved from [Link][1]

Sources

- 1. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect ofN-substituents on the13C NMR parameters of azoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole - Amerigo Scientific [amerigoscientific.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole .

A Versatile Fluorinated Scaffold for Medicinal and Agrochemical Discovery

Executive Summary

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1199215-88-7 ) is a high-value heterocyclic building block characterized by its amphoteric nature, lipophilicity, and unique reactivity profile. It serves as a critical bioisostere for amides and esters in drug design and acts as a core pharmacophore in the synthesis of ergosterol biosynthesis inhibitors (fungicides). This guide details its physicochemical properties, validated synthetic pathways, and regioselective functionalization strategies.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound features a 1,2,4-triazole ring substituted at the C3 and C5 positions. The presence of both a strongly electron-withdrawing trifluoromethyl group (

Structural Identification

| Property | Detail |

| IUPAC Name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |

| CAS Number | 1199215-88-7 |

| Molecular Formula | |

| Molecular Weight | 171.51 g/mol |

| SMILES | FC(F)(F)c1nc(Cl)n[nH]1 |

| Appearance | White to off-white crystalline solid |

Tautomerism and Acidity

Like most 1,2,4-triazoles, this compound exists in a tautomeric equilibrium.[1] However, the electron-withdrawing nature of the substituents significantly stabilizes the anion, increasing the acidity of the N-H proton compared to the parent triazole.

-

Tautomers: The 1H-tautomer is generally the most stable in the solid state and in non-polar solvents, though the 2H- and 4H-forms are accessible during reaction mechanisms.

-

Acidity (

): While unsubstituted 1,2,4-triazole has a

Synthetic Methodologies

The preparation of 3-chloro-5-(trifluoromethyl)-1,2,4-triazole typically follows a Sandmeyer-type transformation of the corresponding amine, as direct chlorination of the trifluoromethyl-triazole ring is difficult due to electron deficiency.

Primary Route: Diazotization of 3-Amino-5-(trifluoromethyl)-1,2,4-triazole

This route is preferred for its reliability and scalability.[1] It begins with the condensation of hydrazine with a trifluoroacetic acid derivative, followed by conversion to the amine and subsequent chlorination.

Step-by-Step Protocol

-

Precursor Synthesis (Amine Formation):

-

Reagents: Trifluoroacetonitrile (or ethyl trifluoroacetate), Hydrazine hydrate, Cyanogen bromide (or S-methylisothiourea).[1]

-

Mechanism:[1][2][3][4][5] Hydrazine reacts with the nitrile to form the amidrazone, which cyclizes with the carbon source (cyanogen bromide) to yield 3-amino-5-(trifluoromethyl)-1,2,4-triazole .

-

-

Sandmeyer Chlorination:

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Procedure:

-

Dissolve 3-amino-5-(trifluoromethyl)-1,2,4-triazole in concentrated

at 0°C. -

Dropwise add aqueous

to generate the diazonium salt in situ.[1] -

The diazonium species is highly unstable and undergoes nucleophilic displacement by chloride ions (often catalyzed by CuCl, though the electron-deficient ring may allow displacement without catalyst at elevated temperatures).[1]

-

Extract with ethyl acetate, wash with brine, and recrystallize.

-

-

Visualization of Synthesis Pathway

Figure 1: Synthetic pathway via the Sandmeyer reaction of the amino-triazole precursor.[1]

Reactivity & Functionalization Strategies

The core utility of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole lies in its two orthogonal reactive handles: the acidic N-H (for alkylation) and the electrophilic C-Cl (for substitution).

Regioselective N-Alkylation

Alkylation can occur at the

-

Dominant Pathway: Alkylation typically favors the

-position due to thermodynamic stability, but the steric bulk of the -

Control: Using a soft base (e.g.,

) in a polar aprotic solvent (DMF or MeCN) generally favors

Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 3 is activated by the electron-withdrawing nature of the triazole ring and the

-

Displacement: The chlorine can be displaced by amines, alkoxides, or thiols.[1]

-

Conditions: Requires heating (80–120°C) in solvents like DMSO or NMP.

-

Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the ring nitrogens.

Metal-Catalyzed Cross-Coupling

The C-Cl bond is a viable handle for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of aryl or heteroaryl groups.

Visualization of Reactivity[10]

Figure 2: Divergent reactivity profile showing N-alkylation, nucleophilic substitution, and cross-coupling.[1]

Applications in Drug & Agrochemical Development[11]

Agrochemicals (Fungicides)

The 1,2,4-triazole moiety is the pharmacophore responsible for inhibiting Lanosterol 14

-

Role of substituents: The

group enhances lipophilicity (LogP), improving penetration through the fungal cell wall.[1] The

Pharmaceuticals[9]

-

Bioisostere: The triazole ring acts as a stable bioisostere for amide bonds, resisting hydrolysis by peptidases.[1]

-

Oncology: Derivatives are explored as inhibitors of HSP90 and other kinase targets where the triazole nitrogen binds to the ATP-binding pocket.

Safety and Handling (SDS Summary)

Hazard Classification: Acute Toxicity (Category 3/4), Skin/Eye Irritant.[1]

-

Handling: Use in a fume hood. Avoid dust formation.[6]

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1]

-

First Aid:

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if possible to prevent moisture absorption, although the compound is relatively stable.[1]

References

-

Amerigo Scientific. 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [1]

-

BLD Pharm. 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole MSDS and Properties. Retrieved from

-

Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Frontiers in Chemistry. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 1,2,4-Triazole Derivatives. Retrieved from

Sources

- 1. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 3. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Technical Safety Guide: 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Executive Summary & Strategic Importance

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1199215-88-7) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals (fungicides) and pharmaceuticals.[1] Its structural utility lies in the trifluoromethyl (

However, the combination of a halogenated triazole core and a trifluoromethyl moiety presents specific safety challenges, including potential skin corrosion, acute toxicity, and environmental persistence. This guide moves beyond generic Safety Data Sheet (SDS) advice to provide a field-validated framework for safe handling, synthesis integration, and emergency response.

Physicochemical Profile & Hazard Identification

Understanding the physical state and reactivity profile is the first step in risk mitigation.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |

| CAS Number | 1199215-88-7 |

| Molecular Formula | |

| Molecular Weight | 171.51 g/mol |

| Physical State | Solid (Crystalline powder) |

| Acidity (pKa) | Weakly acidic (Triazole NH) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

Hazard Classification (GHS)

Based on structural analogs and available safety data, this compound requires strict containment [3, 4].

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Target Organ Toxicity: Category 3 (Respiratory tract irritation).

Expert Insight: The acidity of the triazole N-H proton means this compound can form salts with bases. While the parent compound is stable, accidental contact with strong oxidizers or reducing agents should be avoided to prevent energetic decomposition of the triazole ring [5].

Hierarchy of Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of planning. The following hierarchy must be implemented before the container is opened.

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Static Control: Use anti-static weighing boats and grounded spatulas. Fluorinated powders can be electrostatic; static discharge could theoretically ignite solvent vapors in the vicinity.

PPE Selection Matrix

Standard latex gloves are insufficient for halogenated heterocycles due to potential permeation.

-

Hand Protection:

-

Routine Handling: Double-gloving with Nitrile (minimum 5 mil thickness).

-

High-Risk (Solutions/Spills): Silver Shield® (Laminate) gloves under nitrile outer gloves.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are mandatory when handling >1g or working with concentrated stock solutions.

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with P100/OV (Organic Vapor) cartridges.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision points and safety barriers from receipt to disposal.

Figure 1: Operational lifecycle for handling 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole, emphasizing containment at the weighing stage.

Experimental Protocol: Synthesis & Reaction Setup

Objective: Safe incorporation of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole into a reaction mixture (e.g., nucleophilic substitution or coupling).

Pre-Start Checklist

Step-by-Step Methodology

-

Preparation:

-

Dry all glassware in an oven at 120°C for >2 hours.

-

Purge the reaction vessel with Nitrogen (

) or Argon to remove moisture. The trifluoromethyl group is stable, but the triazole N-H can be sensitive to moisture if pre-activated with a base (e.g., NaH).

-

-

Weighing & Transfer:

-

Technique: Do not use a spatula to scrape the bottom of the vendor bottle if the powder is caked. Gently break clumps with a glass rod.

-

Transfer the solid directly into a tared addition funnel or flask inside the hood.

-

Critical: Wipe the threads of the bottle and cap with a Kimwipe dampened with DCM before closing to prevent seal corrosion.

-

-

Solubilization:

-

Dissolve the compound in anhydrous solvent (DMF, DMSO, or THF) before adding reagents. This ensures a homogeneous heat distribution.

-

Note: If using strong bases (NaH, KOtBu), add the base slowly at 0°C. The deprotonation of the triazole is exothermic.

-

-

Reaction Monitoring:

-

Monitor via TLC or LC-MS.

-

Warning: Do not acidify the reaction mixture below pH 3 during workup without cooling, as this may generate volatile chlorinated byproducts depending on the co-reagents used.

-

Emergency Response Protocols

In the event of exposure, immediate action determines the outcome.[2] The corrosive nature of this compound requires aggressive decontamination.

Figure 2: Triage decision tree for acute exposure. Immediate dilution is the priority mechanism.

Fire Fighting Measures[4][5]

-

Media:

, Dry Chemical, or Foam. -

Hazards: Combustion generates toxic fumes including Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (

). -

Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Do not allow fire-fighting water to enter drains [6].[3]

Waste Disposal & Environmental Compliance

The presence of the

-

Segregation: Collect all solid waste, contaminated gloves, and Kimwipes in a container labeled "Hazardous Solid Waste - Halogenated/Toxic."

-

Liquid Waste: Reaction mixtures containing this compound must go into "Halogenated Organic Solvents" waste.

-

Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before disposal. Add the rinsate to the halogenated waste stream.

References

-

Amerigo Scientific. (n.d.). 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole Properties and Specifications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Insights into triazole-based energetic material design from decomposition pathways. Retrieved from [Link]

-

Columbus Chemical Industries. (n.d.). 1,2,4-Triazole Safety Data Sheet. Retrieved from [Link]

Sources

Pharmacological Profile and Therapeutic Utility of Substituted 1,2,4-Triazole Compounds

[1][2][3][4][5][6][7]

Executive Summary

The 1,2,4-triazole ring (C₂H₃N₃) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike its 1,2,3-isomer (often associated with "click" chemistry), the 1,2,4-triazole is fundamentally entrenched in clinical pharmacology due to its unique electronic profile. It serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability while retaining hydrogen-bonding capabilities essential for high-affinity target binding.

This technical guide analyzes the pharmacological dominance of 1,2,4-triazoles, specifically focusing on their inhibition of cytochrome P450 enzymes (antifungal) and kinase modulation (oncology). It provides actionable synthetic protocols and validated assay methodologies for researchers in early-stage drug discovery.

Chemical Basis: The Pharmacophore

The 1,2,4-triazole ring is characterized by high aromatic stability and a strong dipole moment.[1]

-

Bioisosterism: It effectively mimics the peptide bond (

) but is resistant to hydrolytic cleavage by peptidases. -

Coordination Chemistry: The nitrogen at position 4 (N4) acts as a crucial Lewis base, capable of coordinating with metal ions (e.g.,

in heme), a property that defines its primary mechanism of action in metalloenzymes. -

Tautomerism: The ring exists in equilibrium between the

and

Primary Pharmacological Domain: Antifungal Activity

The clinical success of fluconazole, itraconazole, and voriconazole anchors the 1,2,4-triazole class as the gold standard for treating systemic mycoses.

Mechanism of Action: CYP51 Inhibition

The molecular target is Lanosterol 14

Mechanistic Cascade:

-

Binding: The lipophilic substituents (e.g., difluorophenyl) of the drug bind to the hydrophobic access channel of CYP51.

-

Coordination: The unhindered nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron (

) in the enzyme's active site.[2] -

Inhibition: This coordination displaces oxygen, preventing the oxidation of the 14

-methyl group of lanosterol. -

Lethality: Accumulation of toxic 14

-methylsterols and depletion of ergosterol compromise fungal membrane integrity, leading to cell lysis.[2]

Pathway Visualization

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by 1,2,4-triazoles.

Caption: Disruption of fungal membrane biosynthesis via CYP51 blockade by 1,2,4-triazole agents.[4][2]

Emerging Domain: Oncology (Kinase Inhibition)

Beyond antifungals, substituted 1,2,4-triazoles are potent kinase inhibitors. They function as ATP-competitive inhibitors in pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR .

-

Structural Logic: The triazole ring mimics the adenine purine ring of ATP, allowing it to dock into the ATP-binding pocket of the kinase domain.

-

Aromatase Inhibition: Compounds like Letrozole utilize the triazole ring to bind the heme of the aromatase enzyme (CYP19A1), blocking estrogen synthesis in hormone-dependent breast cancers.

Experimental Protocols

Synthesis: Modified Pellizzari Reaction

This protocol describes the synthesis of a 3,5-disubstituted-1,2,4-triazole, a common scaffold for library generation.

Reagents:

-

Carboxylic acid hydrazide (

) -

Nitrile (

) or Imidate -

Potassium carbonate (

) -

n-Butanol (Solvent)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid hydrazide (1.0 equiv) and the corresponding nitrile (1.1 equiv) in n-butanol (10 mL/mmol).

-

Catalysis: Add anhydrous

(0.5 equiv) to the mixture. -

Cyclization: Heat the reaction mixture to reflux (

) under nitrogen atmosphere. Monitor via TLC (typically 12–24 hours).-

Note: The basic condition promotes the nucleophilic attack of the hydrazide nitrogen onto the nitrile carbon, followed by cyclodehydration.

-

-

Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Resuspend the residue in ice-cold water. If the product precipitates, filter and wash with diethyl ether. If not, extract with ethyl acetate, dry over

, and purify via silica gel column chromatography (Gradient: Hexane/Ethyl Acetate). -

Validation: Confirm structure via

-NMR (look for absence of hydrazide protons) and LC-MS.

Assay: Minimum Inhibitory Concentration (MIC)

Objective: Determine antifungal potency against Candida albicans.

-

Inoculum Prep: Suspend C. albicans colonies in sterile saline to reach

McFarland turbidity standard ( -

Dilution: Dilute the suspension 1:100 in RPMI 1640 medium.

-

Plate Setup: Use a 96-well microtiter plate.

-

Add

of RPMI medium to columns 2–12. -

Add

of test compound (dissolved in DMSO/medium) to column 1. -

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add

of the fungal suspension to all wells. -

Controls:

-

Column 11: Growth control (Medium + Fungus + DMSO).

-

Column 12: Sterility control (Medium only).

-

-

Incubation: Incubate at

for 24–48 hours. -

Readout: The MIC is the lowest concentration showing no visible growth (optically clear).

Quantitative Data Summary

The following table summarizes the comparative activity of triazole derivatives against standard targets.

| Compound Class | Primary Target | Typical IC₅₀ / MIC | Key Structural Feature |

| Fluconazole | Fungal CYP51 | 2,4-difluorophenyl + bis-triazole | |

| Letrozole | Human CYP19A1 | Benzonitrile + triazole | |

| Novel EGFR Inhibitors | EGFR Kinase | Triazole fused with quinazoline |

References

-

National Institutes of Health (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

-

Royal Society of Chemistry. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. (2025).[5][2][6][7] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Executive Summary

This technical guide details the synthesis of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole , a critical pharmacophore in modern agrochemical and pharmaceutical discovery. The trifluoromethyl (

This protocol prioritizes the Sandmeyer-type diazotization-chlorination of the corresponding amine. This route is selected for its scalability, cost-effectiveness, and operational simplicity compared to ring-closure methods requiring unstable imidoyl chlorides.

Retrosynthetic Analysis & Strategic Logic

The "Why" Behind the Route

The synthesis of 1,2,4-triazoles substituted with both electron-withdrawing groups (

Therefore, the most robust strategy relies on functional group interconversion (FGI) of an amino group. The precursor, 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole , is readily accessible via the condensation of aminoguanidine with trifluoroacetic acid derivatives.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the transformation logic, highlighting the critical diazonium intermediate.

Figure 1: Mechanistic pathway for the Sandmeyer transformation of aminotriazoles.

Core Protocol: Sandmeyer Diazotization

Objective: Convert 3-amino-5-(trifluoromethyl)-1,2,4-triazole to the 3-chloro derivative.

Materials & Equipment

| Reagent | Equiv.[1] | Role | Critical Attribute |

| 3-Amino-5-(trifluoromethyl)-1,2,4-triazole | 1.0 | Substrate | Purity >97%; Dry |

| Sodium Nitrite ( | 1.5 - 2.0 | Diazotizing Agent | Freshly prepared aq. solution |

| Hydrochloric Acid (HCl) | Excess | Solvent/Reactant | Conc. (37%) or 6M |

| Copper(I) Chloride (CuCl) | 0.1 - 0.5 | Catalyst | Optional but promotes displacement |

| Ethyl Acetate / Ether | N/A | Extraction Solvent | Peroxide-free |

Step-by-Step Methodology

Step 1: Acidic Solubilization

-

Charge a 3-neck round-bottom flask (RBF) with 3-amino-5-(trifluoromethyl)-1,2,4-triazole (10 mmol).

-

Add 6M HCl (20 mL).

-

Note: The electron-withdrawing

group reduces the basicity of the amine, making it less soluble in weak acids. Strong acidic media is required for protonation and subsequent diazotization.

-

-

Cool the mixture to 0°C – 5°C using an ice/salt bath.

-

Critical Control Point: Temperature must remain < 5°C to prevent decomposition of the diazonium intermediate into the corresponding phenol (hydrolysis product).

-

Step 2: Diazotization

-

Dissolve Sodium Nitrite (

, 15 mmol) in minimal water (3-5 mL). -

Add the nitrite solution dropwise to the RBF over 20–30 minutes.

-

Observation: Evolution of brown

gas may occur; ensure efficient venting. The solution typically turns yellow/orange.

-

-

Stir at 0°C for 1 hour.

Step 3: Chlorination (Displacement)

-

Option A (Standard): Allow the reaction to warm slowly to room temperature (20-25°C) over 2 hours, then heat to 60°C for 1 hour to ensure complete nitrogen displacement.

-

Option B (Catalytic - Recommended): While still at 0°C, add a solution of CuCl (0.2 equiv) in conc. HCl. Then warm to room temperature.

-

Why CuCl? Although activated heteroaromatic diazonium salts often undergo nucleophilic displacement without copper (unlike benzene derivatives), CuCl accelerates the reaction and suppresses side reactions.

-

Step 4: Workup & Isolation

-

Dilute the reaction mixture with water (20 mL).

-

Extract with Ethyl Acetate (

mL).[1]-

Tautomer Note: The product is acidic (

proton). Ensure the aqueous layer is not too basic during extraction, or the product will remain in the water phase as a salt.

-

-

Wash combined organics with Brine (

mL). -

Dry over Anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography (SiO2, Hexane:EtOAc gradient) if necessary.

Experimental Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole.

Analytical Validation (QC)

To confirm the identity of the synthesized material, the following analytical parameters should be verified.

NMR Spectroscopy[2]

-

NMR: A single singlet around -63 to -65 ppm (depending on solvent, typically DMSO-

-

NMR: A broad singlet around 14.0–15.0 ppm corresponding to the triazole

-

Note: Due to annular tautomerism (1H vs 2H vs 4H), the

signal can be broad or invisible in

-

-

NMR: Look for the quartet of the

Mass Spectrometry

-

Method: LC-MS (ESI-).

-

Expected Ion:

= 169.9 (approx). The chlorine isotope pattern (

Safety & Handling Protocols

Specific Hazards[4][5]

-

Diazonium Intermediates: While heteroaromatic diazonium salts in aqueous acid are generally safer than isolated dry salts, they are energetic. Never let the reaction mixture dry out before the displacement step is complete.

-

Triazole Toxicity: Substituted triazoles are potential reproductive toxins. Handle in a fume hood with double nitrile gloves.

-

Acid/Base Safety: The reaction involves strong mineral acids and the evolution of

gases.

Waste Disposal

-

Aqueous Waste: The aqueous layer from the extraction contains copper (if used) and acidic residues. Neutralize and dispose of as heavy metal waste (if Cu used) or acidic aqueous waste.

-

Organic Waste: Halogenated solvent waste stream.

References

-

Sandmeyer-type reactions on 1,2,4-triazoles

-

Synthesis of Trifluoromethyl-triazoles

-

Safety Data & Properties

-

Tautomerism in Triazoles

- Source: Dolzhenko, A. V., et al. (2013). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances.

- Context: Explains the NMR behavior and tautomeric equilibrium critical for characteriz

Sources

- 1. rsc.org [rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patents.justia.com [patents.justia.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole - Amerigo Scientific [amerigoscientific.com]

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole as an intermediate for fungicides

Strategic Intermediate for Next-Generation Agrochemical Synthesis [1]

Abstract

This technical guide details the handling, synthesis, and application of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CTFT) .[1] Unlike ubiquitous unsubstituted triazoles used in first-generation fungicides (e.g., Tebuconazole), CTFT represents a privileged scaffold for modern agrochemistry.[1] The 5-trifluoromethyl group (

Chemical Profile & Strategic Value[1]

The Fluorine-Chlorine Synergism

In rational drug design, CTFT acts as a "bioisostere-plus" scaffold.[1]

-

Metabolic Shielding (

): The trifluoromethyl group mimics the steric bulk of an isopropyl group but is highly electron-withdrawing.[1] This prevents oxidative metabolism at the 5-position, significantly extending the half-life of the final fungicide in plant systems.[1] -

Orthogonal Reactivity (Cl vs. NH): The molecule possesses two distinct reaction sites:[1]

-

N1-H (Acidic, pKa ~8.5): Allows for

alkylation to attach the triazole to the main lipophilic backbone of the fungicide.[1] -

C3-Cl (Electrophilic): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

), allowing the introduction of bi-aryl motifs common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]

-

Physical Properties

| Property | Value | Notes |

| CAS Number | 105443-47-8 (Generic) | Verify specific isomer CAS based on vendor |

| Molecular Weight | 171.51 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Poor in Water | |

| Acidity (pKa) | ~8.5 (Triazole NH) | More acidic than unsubstituted triazole due to electron-withdrawing |

Synthetic Protocol: Preparation of CTFT

Rationale: Direct chlorination of the triazole ring is difficult and non-selective. The industry-standard route utilizes the Sandmeyer reaction starting from the 3-amino precursor.[1]

Workflow Diagram

Figure 1: Synthetic pathway converting precursors to the target chlorotriazole intermediate.

Step-by-Step Methodology

Precursor Synthesis:

-

Reflux trifluoroacetic acid (1.0 eq) with aminoguanidine bicarbonate (1.0 eq) in toluene/water with azeotropic removal of water.

-

Crystallize the resulting 3-amino-5-(trifluoromethyl)-1,2,4-triazole .

Sandmeyer Transformation (Amino

-

Dissolution: Dissolve 3-amino-5-(trifluoromethyl)-1,2,4-triazole (10 mmol) in concentrated HCl (15 mL). Cool the mixture to -5°C to 0°C in an ice-salt bath.

-

Diazotization: Dropwise add a solution of Sodium Nitrite (

) (1.2 eq) in water, maintaining the temperature below 0°C. Stir for 30 mins. The solution will turn pale yellow/orange (formation of diazonium salt).[1] -

Substitution: Transfer the cold diazonium solution slowly into a pre-heated (60°C) solution of Copper(I) Chloride (CuCl) (1.5 eq) in concentrated HCl. Caution: Nitrogen gas evolution will be vigorous.[1]

-

Workup: After gas evolution ceases, heat to 80°C for 30 mins. Cool to room temperature, dilute with ice water, and extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc.

Application Protocol: Regioselective N-Alkylation

Rationale: The most critical step in fungicide synthesis is attaching the triazole "head" to the hydrophobic "tail" (usually a benzyl or propyl backbone). The

Reaction Scheme

[1]Detailed Protocol

-

Setup: In a dry round-bottom flask under Nitrogen, dissolve CTFT (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .

-

Note: DMF promotes

reaction rates but makes workup harder. Acetonitrile is cleaner for scale-up.[1]

-

-

Deprotonation: Add Potassium Carbonate (

) (2.0 eq).[1] Stir at room temperature for 30 minutes.-

Observation: The mixture may become slightly turbid as the potassium salt forms.[1]

-

-

Alkylation: Add the Alkyl Halide (e.g., 2,4-dichloro-benzyl bromide) (1.1 eq) dropwise.[1]

-

Reaction: Heat to 60°C and monitor by TLC/HPLC. Reaction is typically complete in 4–6 hours.[1]

-

Regio-control Check:

-

Isolation: Pour into ice water. The product often precipitates.[2] If oil forms, extract with MTBE (Methyl tert-butyl ether).[1]

Analytical Quality Control

To ensure the intermediate is suitable for GMP synthesis of fungicides, strict QC is required.[1]

HPLC Method (Purity & Regio-isomer Ratio)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 220 nm (Triazole ring absorption) and 254 nm.[1]

-

Acceptance Criteria:

NMR Characterization[1][4][6]

-

NMR: Look for a singlet around -62 to -65 ppm .[1] This confirms the integrity of the

-

NMR: The C-Cl carbon typically appears around 150-155 ppm (weak due to quadrupole broadening), and the

Safety & Handling

-

Acidity: CTFT is a weak acid. Avoid contact with strong bases unless intended for deprotonation.

-

Thermal Stability: The

group is stable, but the triazole ring can decompose violently if heated dry above 200°C.[1] -

Toxicology: Like many triazoles, handle as a potential reproductive toxin.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

-

Synthesis of 3-Trifluoromethyl-1,2,4-triazoles: Title: Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization.[1][5] Source: National Institutes of Health (PubMed) URL:[1][Link]

-

Triazole Fungicide Mechanism & Toxicity: Title: A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish. Source: ResearchGate URL:[1][6][7][Link]

-

Sandmeyer Reaction on Triazoles: Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (Contextual reference for amino-triazole handling). Source: Royal Society of Chemistry URL:[1][Link]

-

Regioselective Synthesis: Title: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition.[1][8] Source: MDPI URL:[Link][1]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: Protocol for N-Alkylation of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Abstract & Strategic Overview

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of antifungal, antiviral, and agrochemical agents.[1] The specific derivative 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole presents a unique synthetic challenge due to the competing electronic and steric effects of the trifluoromethyl (-CF3) and chloro (-Cl) substituents.

This Application Note provides a definitive protocol for the N-alkylation of this scaffold. Unlike simple triazoles, the strong electron-withdrawing nature of the -CF3 group significantly increases the acidity of the NH proton (pKa < 8), altering the nucleophilicity of the nitrogen atoms. The primary challenge is regioselectivity : alkylation can occur at the N1, N2, or (rarely) N4 positions. This guide details the thermodynamic and kinetic controls required to steer this selectivity and provides robust analytical methods for isomer differentiation.

Mechanistic Insight & Regioselectivity

Tautomeric Equilibrium

In solution, 3-chloro-5-(trifluoromethyl)-1,2,4-triazole exists in a tautomeric equilibrium between the 1H and 2H forms. The -CF3 group destabilizes the adjacent NH bond due to inductive electron withdrawal, often favoring the tautomer where the proton is located further from the -CF3 group to minimize repulsion, though solvent polarity heavily influences this ratio.

Electronic vs. Steric Control

Upon deprotonation, the resulting triazolate anion is resonance-stabilized. The incoming electrophile (alkyl halide) faces a choice driven by two factors:

-

Steric Hindrance: The -CF3 group (Van der Waals volume ~42 ų) is significantly bulkier than the -Cl atom (22 ų). This steric bulk generally disfavors alkylation at the nitrogen adjacent to the -CF3 group (N1 relative to CF3).

-

Electronic Effects: The N-atoms are deactivated by the EWGs. However, the nitrogen distal to the -CF3 group often retains higher nucleophilicity.

Target Outcomes:

-

N1-Alkylation (Adjacent to Cl): Typically the major product due to lower steric hindrance.

-

N2-Alkylation (Adjacent to CF3): Often the minor product, but can be promoted by specific solvent/cation interactions (e.g., the "Cesium Effect").

-

N4-Alkylation: Rare due to high steric crowding from both flanking substituents.

Experimental Protocols

Protocol A: Standard Regioselective Alkylation (Thermodynamic Control)

Recommended for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

Reagents:

-

Substrate: 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

-

Electrophile: Alkyl Halide (1.1 eq)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the triazole substrate (1.0 eq) in anhydrous MeCN (or DMF).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: Evolution of gas is minimal as the proton is captured by carbonate.

-

Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.

-

Optimization: If conversion is slow (secondary halides), heat to 50°C.

-

-

Quench: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Workup: Dilute residue with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Protocol B: Kinetic Control for Difficult Substrates

Recommended for less reactive electrophiles or when altering regio-ratios.

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Solvent: THF (anhydrous) at 0°C.

Procedure:

-

Suspend NaH (1.2 eq) in THF at 0°C under Argon.

-

Add triazole substrate (1.0 eq) dropwise (dissolved in minimal THF). Evolution of H₂ gas will occur. Stir for 30 min at 0°C.

-

Add electrophile (1.2 eq). Warm to RT slowly.

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing the reaction based on the desired outcome and substrate behavior.

Caption: Decision tree for selecting alkylation conditions based on electrophile reactivity and desired regioselectivity.

Analytical Validation (Critical)

Distinguishing the N1 and N2 isomers is the most difficult aspect of this protocol. Do not rely solely on LC-MS, as isomers often have identical masses and similar retention times.

NMR Spectroscopy Criteria

Data presented below is synthesized from general trends in 3,5-disubstituted triazoles [1, 5].

| Feature | Isomer A (N-Alkyl adjacent to Cl) | Isomer B (N-Alkyl adjacent to CF3) |

| Steric Environment | Less hindered (Cl is smaller than CF3) | More hindered |

| ¹³C NMR (C5-CF3) | ~145-150 ppm (quartet) | ~140-145 ppm (quartet) |

| ¹⁹F NMR | Shift X (Reference) | Shift Y (Typically downfield of X) |

| NOESY / HMBC | NOE between N-Alkyl protons and Cl-adjacent environment (weak/none) | Strong NOE between N-Alkyl protons and CF3 (if chemically feasible to see through space) |

| ¹³C NMR (N-CH₂) | Typically upfield relative to Isomer B | Typically downfield (deshielded by CF3) |

Definitive Proof: The most reliable method is ¹³C-HMBC .

-

Look for long-range coupling between the N-alkyl protons and the triazole ring carbons.

-

If the alkyl protons couple to a carbon splitting into a quartet (J_C-F ~40 Hz), the alkyl group is on the nitrogen adjacent to the -CF3 bearing carbon (N2 isomer).

-

If the alkyl protons couple to a carbon with no fluorine splitting (C-Cl), the alkyl group is adjacent to the -Cl bearing carbon (N1 isomer).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Substrate acidity is high; Anion is stable/delocalized. | Switch to DMF (more polar) and heat to 60-80°C. Add NaI (0.1 eq) as a catalyst (Finkelstein). |

| Poor Regioselectivity | Small alkyl group (Me, Et) fits in both pockets. | Use a bulkier base (Cs₂CO₃) or lower temperature (-20°C with LiHMDS) to enforce steric control. |

| O-Alkylation? | Not applicable. | This scaffold does not have an oxygen; however, ensure no moisture is present to prevent hydrolysis of the -CF3 group. |

| Volatility | Fluorinated triazoles can be volatile. | Do not dry under high vacuum for extended periods if the molecular weight is low (<200). |

References

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles. MDPI Molecules. (2023). Discusses the synthesis and steric/electronic properties of 5-CF3 triazoles.

-

Tautomeric behavior of 1,2,4-triazole derivatives. Structural Chemistry. (2023). Detailed analysis of N1 vs N2 stability and NMR shifts.

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids. Green Processing and Synthesis. (2016). Provides baseline data for base/solvent effects on triazole alkylation.

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Journal of Molecular Structure. (2020). Critical reference for using GIAO DFT and NMR to assign regiochemistry.

-

Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. International Journal of Molecular Sciences. (2023). While focusing on 1,2,3-triazoles, this paper details the "Cesium Effect" and solvent influence on azole alkylation relevant to the 1,2,4-system.

Sources

Technical Guide: Nucleophilic Functionalization of 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

[1][2]

Abstract

This Application Note provides a comprehensive technical framework for the chemical modification of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole . This scaffold is a privileged building block in medicinal chemistry, offering a unique combination of lipophilicity (via the

Part 1: Chemical Profile & Reactivity Landscape[1][3]

Electronic Structure and Dual Reactivity

The 3-chloro-5-(trifluoromethyl)-1,2,4-triazole core exhibits "amphiphilic" reactivity, dictated by the protonation state of the triazole ring.[3]

-

The Nucleophilic Mode (N-H Acidity): The electron-withdrawing nature of the trifluoromethyl (

) group and the three nitrogen atoms significantly increases the acidity of the -

The Electrophilic Mode (C-Cl Activation): The C3 position bearing the chlorine atom is activated for

reactions.[1][2] However, this reactivity is masked in the neutral or anionic species due to the electron-rich nature of the nitrogen ring system. Critical Rule: Efficient displacement of the chlorine usually requires prior N-alkylation or N-protection to lock the tautomer and restore the electrophilicity of the triazole ring.[3]

Tautomerism and Regiochemistry

In solution, the molecule exists in equilibrium between

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To attach the triazole core to a carbon scaffold (e.g., benzyl, alkyl) while controlling regioselectivity.[3]

Materials

-

Substrate: 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq)

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 eq)[1][2] -

Solvent: Acetonitrile (

) or DMF (Dry)[1][2]

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with the triazole substrate and anhydrous

. Add dry -

Addition: Dropwise add the alkyl halide (dissolved in minimal

) to the reaction mixture. -

Reaction: Heat the mixture to

and monitor by TLC/LC-MS. Reaction typically completes in 2–4 hours.[3][1][2] -

Workup: Cool to RT. Filter off inorganic solids.[3][1][2] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in EtOAc and wash with water. The crude material will likely contain a mixture of N1 and N2 isomers.[2]

-

Separation: Perform Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution ( ) of Chlorine

Objective: To functionalize the C3 position by displacing the chlorine atom with an amine or alkoxide.[1][2] Prerequisite: This reaction works best on N-alkylated triazoles (products of Protocol A).

Materials

-

Substrate: N-alkyl-3-chloro-5-(trifluoromethyl)-1,2,4-triazole (1.0 eq)

-

Nucleophile: Morpholine, Primary Amine, or Hydrazine (2.0–5.0 eq)[1]

-

Base:

(2.0 eq) or

Step-by-Step Methodology

-

Setup: Dissolve the N-alkylated triazole in DMSO (

). -

Reagent Addition: Add the amine nucleophile and base.

-

Thermal Activation: Heat the reaction vessel to

in a sealed tube or pressure vial. The electron-withdrawing -

Monitoring: Monitor by LC-MS for the disappearance of the chloro-starting material (

pattern changes from Cl-isotope to amine adduct). -

Workup:

-

Purification: Recrystallization from EtOH or silica gel chromatography.[3][1][2][4]

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the decision tree for functionalizing 3-chloro-5-(trifluoromethyl)-1,2,4-triazole, highlighting the critical order of operations (Alkylation

Figure 1: Strategic workflow for the orthogonal functionalization of the triazole core. Note that N-alkylation is the prerequisite for efficient

Part 4: Troubleshooting & Optimization Data[1][3]

Solvent and Base Effects on Regioselectivity

The ratio of N1 to N2 isomers is sensitive to the "hardness" of the base and the solvent polarity.

| Condition | Solvent | Base | Dominant Isomer (Typical) | Notes |

| Kinetic Control | THF | N2-Alkyl | Fast reaction, favors less hindered site initially.[3][1][2] | |

| Thermodynamic | DMF | N1-Alkyl | Equilibration allows formation of the more stable tautomer adduct.[1][2] | |

| Chelation | DCM | Mixture | Often yields lower regioselectivity.[1][2] |

Reactivity Chart

Reactivity of the C-Cl bond in N-alkyl-3-chloro-5-(trifluoromethyl)triazole toward various nucleophiles (

| Nucleophile | Reactivity | Yield Potential | Comments |

| Hydrazine | High | >90% | Forms hydrazinyl derivative; excellent for further heterocyclization.[3][1][2] |

| Morpholine | Moderate | 70–85% | Standard secondary amine; good model reaction.[3][1][2] |

| Aniline | Low | <40% | Requires higher temp ( |

| Methoxide | High | 80–90% | Competitive hydrolysis if water is present.[3][1][2] Use dry MeOH.[3][1][2] |

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

Amerigo Scientific. 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole Product Profile. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from [Link]

-

MDPI (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition. Retrieved from [Link]

-

Vertex AI Search Results. Consolidated analysis of reactivity patterns for chlorotriazoles and trifluoromethyl-heterocycles. (See "Search Results" section 1.1–1.20 for raw data context).

Sources

- 1. PubChemLite - Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (C12H9F3N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Application Note: Integrated Workflow for the Discovery of Novel Anti-Inflammatory Agents

From Phenotypic Screening to Mechanistic Validation

Executive Summary & Scientific Rationale

The landscape of anti-inflammatory drug discovery has shifted from simple enzymatic inhibition (e.g., COX-2 inhibitors) to complex immunomodulation targeting upstream signaling cascades. Modern campaigns prioritize phenotypic screening to capture holistic cellular responses, followed by rigorous mechanistic deconvolution.

This guide details a validated, three-tiered workflow for identifying novel anti-inflammatory agents. We utilize a "funnel" approach:

-

Primary Screen: High-throughput phenotypic filtering using Nitric Oxide (NO) inhibition in murine macrophages (RAW 264.7).

-

Secondary Validation: Human translational confirmation using cytokine profiling in differentiated THP-1 cells.

-

Mechanistic Profiling: High-Content Screening (HCS) for NF-

B nuclear translocation and NLRP3 inflammasome inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening campaign, designed to maximize throughput while minimizing false positives caused by cytotoxicity.

Figure 1: Tiered screening cascade. Phase 1 filters for efficacy and toxicity simultaneously. Phase 2 validates in a human model. Phase 3 determines the molecular target.

Phase 1: Primary Phenotypic Screen (Murine Model)

Objective: Rapidly identify compounds that inhibit inflammation without killing the host cell. Cell Model: RAW 264.7 (Murine Macrophage).[1][2] Rationale: Unlike human lines, RAW 264.7 cells produce massive amounts of Nitric Oxide (NO) upon LPS stimulation, providing a robust, cheap, and colorimetric readout ideal for HTS.

Protocol A: The "Dual-Readout" Assay (NO + Viability)

Reagents:

-

LPS (Lipopolysaccharide): E. coli O111:B4 (Sigma). Stock 1 mg/mL.

-

Griess Reagent: (1% sulfanilamide + 0.1% NEDD in 2.5% phosphoric acid).

-

Viability Reagent: CCK-8 or Resazurin (avoid MTT as it requires solubilization steps that disrupt workflow).

Step-by-Step Procedure:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Use phenol-red free DMEM to prevent optical interference with the Griess assay. -

Incubation: Allow adherence for 12–18 hours at 37°C/5% CO

. -

Treatment:

-

Pre-treat with test compounds (0.1 – 50

M) for 1 hour. -

Induction: Add LPS (Final concentration: 100 ng/mL).

-

Controls:

-

Positive Control: Dexamethasone (1

M) or L-NMMA (iNOS inhibitor). -

Negative Control: LPS + Vehicle (DMSO).

-

Background: Media only (no cells).

-

-

-

Reaction (24 hours later):

-

Step 4a (NO): Transfer 50

L of supernatant to a new clear-bottom plate. Add 50 -

Step 4b (Viability): To the remaining cells (with 50

L supernatant left), add 50

-

Data Analysis:

Calculate the Selectivity Index (SI) for each hit:

Phase 2: Human Translational Validation

Objective: Confirm activity in a human system, as murine biology does not always translate. Cell Model: THP-1 (Human Monocytic Leukemia).[4] Rationale: THP-1 cells must be differentiated into macrophage-like cells using PMA.[4] They are superior for cytokine analysis but produce negligible NO compared to RAW 264.7.

Protocol B: THP-1 Differentiation & Cytokine Profiling

Critical Step - Differentiation: Improper differentiation is the #1 cause of assay variability.

-

Seed:

cells/well in 96-well plates. -

Induce: Add PMA (50 ng/mL) . Incubate for 48 hours .

-

Note: Cells will become adherent and flatten.

-

-

Rest: Remove PMA media. Wash 1x with warm PBS. Add fresh complete media (no PMA). Incubate for 24 hours .

-

Why? This "resting phase" reduces high background activation caused by PMA itself.

-

Assay Execution:

-

Stimulation: Treat with Compound + LPS (1

g/mL) for 24 hours.-

Note: Human cells often require higher LPS (1

g/mL) than mouse cells (100 ng/mL).

-

-

Readout: Harvest supernatant.

-

Multiplexing: Use a bead-based immunoassay (e.g., Luminex) or HTRF to quantify IL-6, TNF-

, and IL-1

Phase 3: Mechanistic Deconvolution (NF- B)

Objective: Determine if the hit acts by blocking the NF-

Mechanism Visualization (NF- B Pathway)

Figure 2: The NF-

Protocol C: NF- B Nuclear Translocation (HCS)

Method: Immunofluorescence + High Content Imaging.

-

Cell Prep: Seed HeLa or A549 cells (large cytoplasm:nucleus ratio makes imaging easier) or differentiated THP-1 on optical-bottom 96-well plates.

-

Starvation: Serum-starve (0.5% FBS) for 4 hours to reduce basal NF-

B activity. -

Pulse Treatment:

-

Add Compound (30 min pre-incubation).

-

Add TNF-

(10 ng/mL) for exactly 30 minutes . -

Timing is critical: Translocation peaks at 30-40 mins and reverses by 60 mins.

-

-

Fixation: Immediately aspirate media and add 4% Paraformaldehyde (PFA) for 15 min.

-

Staining:

-

Permeabilize (0.1% Triton X-100).

-

Primary Ab: Anti-p65 (RelA) [1:500].

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Nuclear Stain: Hoechst 33342 (Blue).

-

-

Analysis:

-

Define "Nuclear Region" using Hoechst.[8]

-

Define "Cytoplasmic Ring" (2–3 pixels outside nucleus).

-

Metric: Calculate the Ratio of (Nuclear Intensity / Cytoplasmic Intensity).

-

Inhibition: A decrease in this ratio compared to TNF-only control indicates a hit.

-

Comparison of Cell Models

| Feature | RAW 264.7 (Mouse) | THP-1 (Human) | Primary Human Monocytes |

| Origin | Murine Leukemia Virus | Human Acute Monocytic Leukemia | Human Blood (PBMC) |

| Differentiation | Not required (Constitutive) | Required (PMA) | Required (M-CSF/GM-CSF) |

| NO Production | High (Easy to measure) | Low/Absent (Hard to measure) | Low |

| Cost/Ease | Low / Easy | Medium / Moderate | High / Difficult |

| Relevance | Screening (Phase 1) | Validation (Phase 2) | Clinical Translation |

References

-

THP-1 Differentiation Protocol

-

Park, E. K., et al. (2007).[4] "Optimized THP-1 differentiation protocol for macrophage studies." Journal of Immunological Methods.

-

Source:

-

-

Griess Assay Validation

-

Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[1] Free Radical Biology and Medicine.

-

Source:

-

-

NF-

B Translocation Screening:- Agler, M. L., et al. (2012). "Nuclear Factor Kappa B (NF-κB)

-

Source:

-

NLRP3 Inflammasome Screening

- Swanson, K. V., et al. (2019). "The NLRP3 inflammasome: molecular activation and regulation to therapeutics.

-

Source:

Sources

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole derivatization techniques

Application Note: Advanced Derivatization Strategies for 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Abstract

The scaffold 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole represents a "privileged structure" in modern agrochemical and pharmaceutical discovery. It combines the lipophilic, metabolic stability of the trifluoromethyl (

Part 1: Structural Analysis & Reactivity Landscape

Before initiating synthesis, one must understand the electronic and steric environment of the molecule.

-

Tautomerism & Nomenclature: In solution, the molecule exists in rapid equilibrium between tautomers.[1] However, once alkylated, the position is fixed.

-

Steric Bulk: The

group has a Van der Waals radius similar to an isopropyl group, significantly larger than the Chlorine atom. -

Electronic Bias: The

group is strongly electron-withdrawing (

-

-

The Reactivity Triad:

-

Site A (N-H): The primary site for diversification via alkylation or arylation.[1] Challenge: Controlling N1 vs. N2 regioselectivity.

-

Site B (C-Cl): An electrophilic site activated by the electron-deficient ring and the

group.[1] Susceptible to -

Site C (

): Generally inert, serving as a lipophilic anchor and metabolic blocker.[1]

-

Visualizing the Reactivity Map

Figure 1: The divergent reactivity pathways of the 3-chloro-5-(trifluoromethyl)-1,2,4-triazole scaffold.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install an alkyl group on the triazole ring with high regioselectivity.

The Challenge: Alkylation can occur adjacent to the Chlorine (N1) or the Trifluoromethyl group (N2).[1]

Mechanistic Insight: Steric hindrance dictates that alkylation preferentially occurs at the nitrogen distal to the bulky

Materials:

-

Substrate: 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv)

-

Alkylating Agent: Benzyl bromide or Methyl Iodide (1.1 equiv)[1]

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with the triazole substrate and anhydrous

. -

Solvation: Add dry MeCN (0.2 M concentration relative to substrate).[1] Stir at Room Temperature (RT) for 15 minutes to allow deprotonation. Note: No gas evolution will be visible, but the solution may become slightly cloudy.

-

Addition: Add the alkyl halide dropwise via syringe.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The N-alkylated product is typically less polar than the free NH starting material.[1]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.[1][2]

-

Purification: Flash column chromatography.

-

Isomer Identification: The major isomer (N1-alkyl, next to Cl) usually elutes second (is more polar) compared to the minor N2 isomer in some solvent systems, but this varies. Definitive proof requires

-

-

Data Validation (Expected):

| Parameter | Major Isomer (N1-alkyl) | Minor Isomer (N2-alkyl) |

|---|

| Steric Environment | Adjacent to Cl (Less hindered) | Adjacent to

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To displace the C3-Chlorine with an amine or alkoxide.[1]

Mechanistic Insight: The

Materials:

-

Substrate: N-alkylated-3-chloro-5-(trifluoromethyl) triazole (from Protocol A)[1]

-

Nucleophile: Morpholine, Piperidine, or primary amine (2.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: DMSO or NMP (Polar aprotic is essential)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the chlorotriazole in DMSO (0.5 M).

-

Addition: Add the amine nucleophile and DIPEA.

-

Thermal Activation: Heat the reaction vessel to 90°C for 12 hours.

-

Critical Control Point: If using volatile amines, use a sealed pressure tube.[1]

-

-

Monitoring: Monitor by LC-MS. The mass shift will be

.[1] -

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with brine to remove DMSO.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: To replace the C3-Chlorine with an aryl group.[1]

Mechanistic Insight: Chloro-triazoles are electronically deactivated compared to bromo-analogs.[1] Standard

Materials:

-

Substrate: 3-chloro-5-(trifluoromethyl) triazole derivative (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(3.0 equiv, 2M aqueous solution) -